Cas no 72415-57-7 (4-Acetoxy-3-bromobenzoic acid)
4-Acetoxy-3-bromobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Acetoxy-3-bromobenzoic acid
- 4-(acetyloxy)-3-bromoBenzoic acid
- 4-acetyloxy-3-bromobenzoic acid
- Benzoic acid, 4-(acetyloxy)-3-bromo-
- 4-Acetoxy-3-brom-benzoesaeure
- 4-acetoxy-3-bromo-benzoic acid
- 4-acetyloxy-3-bromanyl-benzoic acid
- AK-93321
- CTK8C6774
- KB-145237
- SBB067726
- SureCN311758
- 72415-57-7
- SCHEMBL311758
- FT-0659216
- 4-Acetoxy-3-bromobenzoicacid
- DTXSID60611813
- I11667
- AKOS005358774
- RGQHBWNTRVUICJ-UHFFFAOYSA-N
- A837522
- DB-074560
-
- MDL: MFCD11110871
- Inchi: 1S/C9H7BrO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4H,1H3,(H,12,13)
- InChI Key: RGQHBWNTRVUICJ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)O)C=CC=1OC(C)=O
Computed Properties
- Exact Mass: 257.95271
- Monoisotopic Mass: 257.953
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.6A^2
- XLogP3: 1.9
Experimental Properties
- PSA: 63.6
4-Acetoxy-3-bromobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019096382-1g |
4-Acetoxy-3-bromobenzoic acid |
72415-57-7 | 95% | 1g |
$281.40 | 2023-09-01 | |
| Chemenu | CM123656-1g |
4-acetoxy-3-bromobenzoic acid |
72415-57-7 | 95% | 1g |
$310 | 2024-07-24 | |
| eNovation Chemicals LLC | Y0987119-5g |
4-Acetoxy-3-bromobenzoic acid |
72415-57-7 | 95% | 5g |
$750 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1741431-1g |
4-Acetoxy-3-bromobenzoic acid |
72415-57-7 | 98% | 1g |
¥2209.00 | 2024-05-02 | |
| eNovation Chemicals LLC | Y0987119-5g |
4-acetoxy-3-bromobenzoic acid |
72415-57-7 | 95% | 5g |
$750 | 2025-02-28 | |
| eNovation Chemicals LLC | Y0987119-5g |
4-acetoxy-3-bromobenzoic acid |
72415-57-7 | 95% | 5g |
$750 | 2025-02-25 | |
| Ambeed | A584510-1g |
4-Acetoxy-3-bromobenzoic acid |
72415-57-7 | 95+% | 1g |
$1421.0 | 2025-04-17 | |
| Crysdot LLC | CD12039493-1g |
4-Acetoxy-3-bromobenzoic acid |
72415-57-7 | 95+% | 1g |
$329 | 2024-07-24 | |
| abcr | AB483777-250mg |
4-Acetoxy-3-bromobenzoic acid; . |
72415-57-7 | 250mg |
€748.10 | 2025-04-16 | ||
| abcr | AB483777-1g |
4-Acetoxy-3-bromobenzoic acid; . |
72415-57-7 | 1g |
€1989.70 | 2025-04-16 |
4-Acetoxy-3-bromobenzoic acid Suppliers
4-Acetoxy-3-bromobenzoic acid Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on 4-Acetoxy-3-bromobenzoic acid
4-Acetoxy-3-bromobenzoic Acid (CAS No. 72415-57-7): An Overview of Its Properties, Applications, and Recent Research
4-Acetoxy-3-bromobenzoic acid (CAS No. 72415-57-7) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique structural features, which include an acetoxy group and a bromine atom attached to a benzene ring. These functional groups contribute to its diverse chemical reactivity and potential applications in various scientific domains.
The molecular formula of 4-Acetoxy-3-bromobenzoic acid is C9H8O4Br, with a molecular weight of approximately 246.06 g/mol. The compound exists as a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be advantageous in certain chemical reactions where controlled solubility is required.
In terms of its chemical properties, 4-Acetoxy-3-bromobenzoic acid exhibits several notable characteristics. The acetoxy group (OAc) can undergo hydrolysis to form the corresponding hydroxyl group (OH), making it useful in the synthesis of other organic compounds. The bromine atom can also be readily substituted in various reactions, such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. These properties make 4-Acetoxy-3-bromobenzoic acid a valuable intermediate in the synthesis of more complex molecules.
The biological activity of 4-Acetoxy-3-bromobenzoic acid has been the subject of several recent studies. One area of interest is its potential as an anti-inflammatory agent. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. This suggests that 4-Acetoxy-3-bromobenzoic acid may have therapeutic potential in the treatment of inflammatory diseases.
In addition to its anti-inflammatory properties, 4-Acetoxy-3-bromobenzoic acid has also been investigated for its anticancer activity. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action appears to involve the modulation of signaling pathways such as p53 and Bcl-2, which are key regulators of cell death and survival.
The pharmaceutical industry has shown interest in developing 4-Acetoxy-3-bromobenzoic acid-based drugs due to its promising biological activities. However, further research is needed to optimize its pharmacological properties and evaluate its safety and efficacy in clinical settings. Preclinical studies are currently underway to assess the pharmacokinetics, toxicity, and biodistribution of this compound.
Beyond its biological applications, 4-Acetoxy-3-bromobenzoic acid has found use in materials science and analytical chemistry. In materials science, it has been incorporated into polymers to enhance their thermal stability and mechanical properties. In analytical chemistry, it serves as a reference standard for the quantification of related compounds using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
The synthesis of 4-Acetoxy-3-bromobenzoic acid can be achieved through various routes, depending on the desired scale and purity. One common method involves the bromination of 4-acetoxybenzoic acid followed by isolation and purification steps. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods that minimize waste generation and energy consumption.
In conclusion, 4-Acetoxy-3-bromobenzoic acid (CAS No. 72415-57-7) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique structural features and chemical reactivity make it a valuable intermediate for the synthesis of more complex molecules. Ongoing research continues to uncover new biological activities and potential therapeutic applications, positioning this compound as a promising candidate for further development.
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